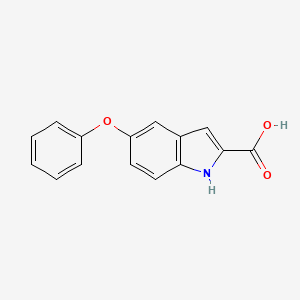

5-phenoxy-1H-indole-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-phenoxy-1H-indole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO3/c17-15(18)14-9-10-8-12(6-7-13(10)16-14)19-11-4-2-1-3-5-11/h1-9,16H,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIVFYFCCEIOXCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC3=C(C=C2)NC(=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>38 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47201509 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Synthetic Methodologies and Chemical Transformations of 5 Phenoxy 1h Indole 2 Carboxylic Acid and Its Analogs

Established Synthetic Routes for Indole-2-Carboxylic Acid Derivatives

The synthesis of the indole-2-carboxylic acid core is a well-trodden path in organic chemistry, with several classical and modern methods at the disposal of synthetic chemists. These routes provide the foundational framework upon which more complex derivatives, such as the 5-phenoxy substituted analog, are built.

Fischer Indole (B1671886) Synthesis and its Modern Adaptations

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most effective and widely used methods for constructing the indole ring system. wikipedia.orgbyjus.com The reaction involves the acid-catalyzed cyclization of a (substituted) phenylhydrazone, which is typically formed from the condensation of a phenylhydrazine (B124118) with an aldehyde or a ketone. wikipedia.orgbyjus.com For the synthesis of indole-2-carboxylic acid derivatives, pyruvic acid or its esters are common starting materials.

The classical Fischer indole synthesis often requires harsh acidic conditions and high temperatures. wikipedia.org Modern adaptations have focused on milder reaction conditions and expanding the substrate scope. These include the use of Lewis acids such as zinc chloride and boron trifluoride, as well as Brønsted acids like polyphosphoric acid and p-toluenesulfonic acid. wikipedia.org A significant advancement is the Buchwald modification, which utilizes a palladium-catalyzed cross-coupling of aryl bromides and hydrazones to form the necessary N-arylhydrazone intermediate in situ. wikipedia.org This has broadened the applicability of the Fischer synthesis to a wider range of substituted indoles. Furthermore, microwave-assisted protocols have been developed to accelerate the reaction and improve yields. organic-chemistry.org

The general mechanism of the Fischer indole synthesis proceeds through the formation of a phenylhydrazone, which then isomerizes to an enamine. wikipedia.org Protonation of the enamine is followed by a wikipedia.orgwikipedia.org-sigmatropic rearrangement, leading to a diimine intermediate. This intermediate then undergoes cyclization and elimination of ammonia (B1221849) to yield the aromatic indole ring. wikipedia.org

Condensation-Reduction Pathways Utilizing Nitro-Aromatic Precursors

Alternative to the Fischer synthesis, condensation-reduction pathways starting from nitro-aromatic compounds offer a robust strategy for the synthesis of indole-2-carboxylic acid derivatives. A prominent example is the Reissert indole synthesis, which involves the condensation of o-nitrotoluene with diethyl oxalate (B1200264) in the presence of a base to form an o-nitrophenylpyruvic ester. nih.govorgsyn.org Subsequent reductive cyclization of this intermediate yields the indole-2-carboxylic acid ester. orgsyn.org

Various reducing agents can be employed for the cyclization step. Catalytic hydrogenation using platinum or palladium catalysts is a common method. orgsyn.org Other reducing systems include the use of ferrous sulfate (B86663) or stannous chloride in acidic media. google.com A patent describes a method using hydrazine (B178648) hydrate (B1144303) with ferrous hydroxide (B78521) as a catalyst for the reduction step, which is touted as a milder and more efficient alternative. google.com

A related strategy, the Leimgruber-Batcho indole synthesis, involves the reaction of an o-nitrotoluene with a formamide (B127407) acetal, followed by reductive cyclization to form the indole ring. researchgate.net This method is particularly useful for synthesizing indoles with various substituents on the benzene (B151609) ring. researchgate.net

Targeted Synthetic Strategies for the 5-Phenoxy Substitution Pattern

The synthesis of 5-phenoxy-1H-indole-2-carboxylic acid requires a specific strategy to introduce the phenoxy group at the C5 position of the indole nucleus. This can be achieved either by starting with a pre-functionalized precursor or by introducing the phenoxy group onto a pre-formed indole ring.

One common approach involves utilizing a 4-phenoxyphenylhydrazine as the starting material in a Fischer indole synthesis. The reaction of 4-phenoxyphenylhydrazine with pyruvic acid or an ethyl pyruvate, followed by acid-catalyzed cyclization, directly yields the desired this compound or its ester.

Introduction of the Phenoxy Moiety at Position 5 of the Indole Nucleus

The introduction of a phenoxy group onto an existing indole scaffold is often accomplished through a nucleophilic aromatic substitution reaction, most notably the Ullmann condensation. scispace.comwikipedia.org This reaction involves the copper-catalyzed coupling of a phenol (B47542) with an aryl halide. wikipedia.orgorganic-chemistry.org In the context of synthesizing this compound, this would typically involve the reaction of a 5-halo-1H-indole-2-carboxylic acid ester (e.g., 5-bromo- or 5-iodo-1H-indole-2-carboxylate) with a phenoxide salt in the presence of a copper catalyst. scispace.com

Traditional Ullmann conditions often require high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern advancements have led to the development of more efficient catalytic systems using soluble copper salts and various ligands, such as diamines and acetylacetonates, which allow the reaction to proceed under milder conditions. wikipedia.orgorganic-chemistry.org The choice of solvent, base, and ligand can significantly influence the reaction's efficiency and yield. organic-chemistry.org

Derivatization and Functionalization of the Carboxylic Acid Moiety

The carboxylic acid group at the 2-position of the indole ring is a versatile handle for further chemical modifications, allowing for the synthesis of a wide array of analogs with diverse properties. sigmaaldrich.com

Esterification and Amidation Reactions for Diverse Analog Synthesis

The carboxylic acid of this compound can be readily converted into esters and amides, which are common functional groups in many biologically active molecules. orgsyn.orgnih.gov

Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. orgsyn.orgnih.gov Alternatively, the ester can be formed by reacting the corresponding acid chloride with an alcohol.

Amidation involves the coupling of the carboxylic acid with a primary or secondary amine. nih.goveurjchem.com This reaction is often facilitated by the use of coupling reagents to activate the carboxylic acid. Common coupling agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and benzotriazole-based reagents like benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP) or (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP). nih.gov The addition of a base, such as N,N-diisopropylethylamine (DIPEA), is often necessary to neutralize the acid formed during the reaction. nih.gov These methods provide a straightforward route to a diverse library of N-substituted indole-2-carboxamides. nih.goveurjchem.com

The following table provides examples of reaction conditions for the synthesis and derivatization of indole-2-carboxylic acids.

| Reaction | Starting Materials | Reagents and Conditions | Product | Reference |

| Fischer Indole Synthesis | p-Nitrophenylhydrazine hydrochloride, Ethyl pyruvate | 1. Condensation; 2. Polyphosphoric acid, Benzene, 85-115°C | 5-Nitroindole-2-ethyl carboxylate | google.com |

| Reissert Reaction | o-Nitrotoluene, Diethyl oxalate | 1. Sodium ethoxide; 2. Platinum catalyst, Hydrogen | Ethyl indole-2-carboxylate | orgsyn.org |

| Ullmann Condensation | 5-Chloroindole, 4-Fluorobromobenzene | Copper catalyst | 5-Chloro-1-(4-fluorophenyl)-indole | scispace.com |

| Esterification | 3-Bromo-1H-indole-2-carboxylic acid, Ethanol | Concentrated H₂SO₄, 80°C | Ethyl 3-bromo-1H-indole-2-carboxylate | nih.gov |

| Amidation | Indole-2-carboxylic acid, Substituted anilines | BOP, DIPEA, DCM | Indole-2-carboxamides | nih.gov |

Hydrazone Formation and Other Carboxyl Group Transformations

The carboxylic acid moiety of this compound and its analogs is a versatile handle for a variety of chemical transformations, leading to a diverse range of derivatives. Key reactions include esterification, amidation, and the formation of hydrazones.

One of the most significant transformations is the conversion to indole-2-carbohydrazides , which are valuable intermediates for the synthesis of various heterocyclic systems. The general approach involves the initial esterification of the indole-2-carboxylic acid, followed by hydrazinolysis of the resulting ester. For instance, 1H-indole-2-carboxylic acid can be converted to its ethyl ester, which then reacts with hydrazine hydrate to yield 1H-indole-2-carbohydrazide. This carbohydrazide (B1668358) can subsequently react with appropriate aldehydes or ketones to form the corresponding hydrazones . nih.gov

The synthesis of novel indole-based hydrazone derivatives often begins with the esterification of an indole-2-carboxylic acid with an alcohol, such as ethanol, in the presence of an acid catalyst. The resulting ethyl ester is then treated with hydrazine hydrate to form the key intermediate, 1H-indole-2-carbohydrazide. This intermediate is then reacted with a variety of substituted benzaldehyde (B42025) derivatives to produce a library of indole-based hydrazones. nih.gov

Beyond hydrazone formation, the carboxyl group can be readily converted into amides by coupling with various amines. This is a common strategy to build molecular complexity and explore structure-activity relationships in drug discovery programs. For example, 5-chloro-3-ethyl-1H-indole-2-carboxylic acid has been coupled with amines in the presence of coupling agents like BOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine) to generate a series of indole-2-carboxamides. nih.govmdpi.com

The following table summarizes typical transformations of the carboxyl group in indole-2-carboxylic acid derivatives:

| Starting Material | Reagents and Conditions | Product | Reference |

| 1H-Indole-2-carboxylic acid | 1. EtOH, H₂SO₄ (cat.), heat; 2. N₂H₄·H₂O | 1H-Indole-2-carbohydrazide | nih.gov |

| 1H-Indole-2-carbohydrazide | Substituted benzaldehyde, solvent | Indole-based hydrazone | nih.gov |

| 5-Chloro-3-ethyl-1H-indole-2-carboxylic acid | Amine, BOP, DIPEA, DMF | Indole-2-carboxamide | nih.gov |

| 6-bromo-1H-indole-2-carboxylic acid | Ethanol, conc. H₂SO₄, 80 °C | Ethyl 6-bromo-1H-indole-2-carboxylate | mdpi.com |

Process Optimization and Sustainable Chemistry Considerations in Indole-2-Carboxylic Acid Synthesis

The synthesis of indole-2-carboxylic acids, while well-established, is continually being refined to improve efficiency, reduce waste, and enhance sustainability. Process optimization and the adoption of green chemistry principles are central to these efforts.

A key strategy for process optimization is the careful selection and control of reaction conditions in classical methods like the Fischer indole synthesis . This reaction, which involves the acid-catalyzed cyclization of a phenylhydrazone, is highly dependent on the choice of acid catalyst, solvent, temperature, and pressure. numberanalytics.com Traditional catalysts include Brønsted acids like HCl and H₂SO₄, and Lewis acids such as ZnCl₂. nih.gov However, modern approaches explore the use of heterogeneous catalysts, such as zeolites, which can improve yields and simplify product purification. numberanalytics.com The optimization of these parameters can significantly impact the yield and purity of the final indole-2-carboxylic acid derivative. For instance, in the synthesis of 1,2,3-trisubstituted indoles via a one-pot Fischer indolisation–N-alkylation sequence, the choice of solvent and temperature was found to be critical for achieving high regioselectivity and yield. rsc.org

Sustainable chemistry principles are increasingly being applied to indole synthesis. This includes the use of greener solvents, alternative energy sources like microwave and ultrasound irradiation, and the development of catalytic systems that minimize waste.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. tandfonline.comyoutube.com The use of microwave irradiation in a one-pot, three-component coupling reaction for the synthesis of polysubstituted indoles has been successfully demonstrated. nih.gov Furthermore, the combination of microwave and ultrasound irradiation is being explored as a method for process intensification, offering potential synergistic effects on reaction rates and efficiency. nih.gov

The development of sustainable catalysts is another cornerstone of green indole synthesis. This includes the use of reusable solid-supported catalysts and earth-abundant metal catalysts. For example, a copper-catalyzed three-step cascade reaction to produce indole-2-carboxylic esters has been made more sustainable by replacing the traditional DMSO solvent with renewable alternatives like ethyl acetate (B1210297) or 2-MeTHF. researchgate.net

The following table highlights some approaches towards process optimization and sustainable synthesis of indole derivatives:

| Synthetic Approach | Key Features | Advantages | Reference(s) |

| Fischer Indole Synthesis Optimization | Systematic optimization of catalyst, solvent, temperature, and pressure. | Improved yields and selectivity. | numberanalytics.comrsc.org |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Faster reaction times, often higher yields, energy efficiency. | tandfonline.comyoutube.comnih.govresearchgate.net |

| Ultrasound-Assisted Synthesis | Application of ultrasonic waves to enhance mass transfer and reaction rates. | Improved mixing, potential for lower reaction temperatures. | nih.gov |

| Use of Greener Solvents | Replacement of hazardous solvents (e.g., DMSO) with more benign alternatives (e.g., EtOAc, 2-MeTHF). | Reduced environmental impact and improved process safety. | researchgate.net |

| Development of Sustainable Catalysts | Employment of reusable heterogeneous catalysts or earth-abundant metal catalysts. | Catalyst recyclability, reduced cost, and lower environmental footprint. | researchgate.net |

By embracing these strategies, the synthesis of this compound and its analogs can be conducted in a more efficient, cost-effective, and environmentally responsible manner.

Advanced Spectroscopic and Crystallographic Elucidation of Indole 2 Carboxylic Acid Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation (¹H NMR, ¹³C NMR)

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of an indole-2-carboxylic acid derivative, distinct signals are expected for the indole (B1671886) ring protons, the carboxylic acid proton, and any substituent protons. chemicalbook.com The proton on the indole nitrogen (N-H) usually appears as a broad singlet at a downfield chemical shift, often above 11.0 ppm. chemicalbook.com Protons on the aromatic rings will resonate in the region of approximately 7.0-8.0 ppm. chemicalbook.com Protons on carbons adjacent to a carbonyl group typically appear slightly deshielded, around 2.0-3.0 ppm. libretexts.orglibretexts.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is characteristically found in the highly deshielded region of 160-180 ppm. libretexts.org Carbons of the aromatic and indole rings appear in the approximate range of 100-140 ppm. The specific chemical shifts are influenced by the electronic effects of the substituents. mdpi.com

Interactive Data Table: Expected NMR Chemical Shifts (ppm) for Indole-2-Carboxylic Acid Derivatives

| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Carboxylic Acid (COOH) | > 12.0 | 160-180 |

| Indole N-H | > 11.0 | - |

| Aromatic C-H | 7.0 - 8.0 | 100-140 |

| Alpha-protons to C=O | 2.0 - 3.0 | - |

| Alkoxy C (e.g., -OCH₃) | ~3.8 | ~55 |

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathway Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure through analysis of fragmentation patterns. For carboxylic acid derivatives, a common fragmentation involves the cleavage of the bond next to the carbonyl group. libretexts.orglibretexts.org This can result in the loss of the hydroxyl group (-OH, mass loss of 17) or the entire carboxyl group (-COOH, mass loss of 45). libretexts.org The formation of a stable acylium ion (R-CO⁺) is a characteristic feature. libretexts.org In the case of 5-phenoxy-1H-indole-2-carboxylic acid, fragmentation of the phenoxy ether linkage would also be anticipated.

Infrared (IR) Spectroscopy for Functional Group Identification and Intermolecular Interaction Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For indole-2-carboxylic acid derivatives, key absorptions include:

O-H Stretch: A very broad band is typically observed in the region of 2500-3300 cm⁻¹ for the carboxylic acid O-H group, indicative of hydrogen bonding. mdpi.com

N-H Stretch: The indole N-H stretch appears as a sharp to medium band around 3300-3500 cm⁻¹. mdpi.com

C=O Stretch: A strong, sharp absorption for the carbonyl group of the carboxylic acid is expected around 1680-1710 cm⁻¹. libretexts.orgmdpi.com

C-O Stretch: The ether C-O stretching of the phenoxy group would likely appear in the 1200-1250 cm⁻¹ region. mdpi.com

These vibrational bands can provide insights into intermolecular interactions, such as the hydrogen bonding motifs within the crystal lattice. mdpi.com

Interactive Data Table: Characteristic IR Absorption Frequencies (cm⁻¹) for Indole-2-Carboxylic Acid Derivatives

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Carboxylic Acid O-H | Stretch | 2500-3300 | Broad, Strong |

| Indole N-H | Stretch | 3300-3500 | Sharp, Medium |

| Carbonyl C=O | Stretch | 1680-1710 | Strong, Sharp |

| Ether C-O | Stretch | 1200-1250 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Structure and Chromophore Characterization

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Indole and its derivatives are known to exhibit multiple absorption bands in the UV region, corresponding to π → π* transitions within the aromatic system. researchgate.netsrce.hr The presence of the carboxylic acid and phenoxy groups, which act as chromophores, will influence the position (λmax) and intensity of these absorptions. Carboxylic acid derivatives typically show an n→π* transition for the carbonyl group. libretexts.orglibretexts.org The conjugation of the carboxyl group with the indole ring system affects the electronic structure and the resulting UV-Vis spectrum. researchgate.net

Single Crystal X-ray Diffraction for Precise Three-Dimensional Molecular Structure Determination

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique allows for the accurate measurement of bond lengths, bond angles, and torsion angles. For indole-2-carboxylic acid derivatives, X-ray diffraction studies reveal how the molecules pack in the solid state, including the formation of hydrogen-bonded dimers or chains through their carboxylic acid and indole N-H groups. mdpi.comnih.gov Such analyses have been crucial in identifying different polymorphic forms of related compounds, such as 5-methoxy-1H-indole-2-carboxylic acid. mdpi.comnih.gov

Fluorescence Spectroscopy for Photophysical Properties and Excited State Dynamics

Fluorescence spectroscopy is used to study the photophysical properties of molecules, specifically their behavior after absorbing light. The indole moiety is naturally fluorescent, and its emission properties are highly sensitive to the molecular structure and the local environment. rsc.org Studies on indole-2-carboxylic acid have shown that its excited-state dynamics are complex. rsc.org The introduction of a phenoxy group at the 5-position would be expected to modulate the fluorescence properties, including the emission wavelength and quantum yield.

Polymorphism Studies and Solid-State Characterization by X-ray Diffraction and Spectroscopy

Polymorphism refers to the ability of a compound to exist in more than one crystalline form. Different polymorphs can have distinct physical properties. The existence of polymorphism in 5-methoxy-1H-indole-2-carboxylic acid has been demonstrated through single-crystal X-ray diffraction and IR spectroscopy. mdpi.comnih.gov These studies revealed differences in hydrogen bonding patterns and molecular packing between the polymorphs. mdpi.com A similar investigation into this compound would involve a combination of X-ray diffraction (both single-crystal and powder) and spectroscopic techniques (like IR and solid-state NMR) to identify and characterize any potential polymorphic forms.

In-Depth Computational Analysis of this compound Remains Elusive in Scientific Literature

A thorough review of available scientific literature reveals a significant gap in the computational and theoretical modeling specifically for the chemical compound This compound . Despite the existence of extensive research on related indole derivatives, detailed quantum chemical calculations and molecular docking simulations focused solely on this particular molecule are not presently available in the public domain.

Computational studies are highly specific to the molecular structure being investigated. The introduction of a phenoxy group at the 5-position of the indole-2-carboxylic acid scaffold imparts unique steric and electronic characteristics that distinguish it from other analogues, such as the widely studied 5-methoxy or 5-bromo derivatives. Key properties that require specific investigation for this compound include:

Electronic Properties: The electron-withdrawing or -donating nature of the phenoxy substituent, combined with its potential for extended π-system interactions, would uniquely define the energies and distributions of the Frontier Molecular Orbitals (HOMO and LUMO). This, in turn, governs the molecule's reactivity, electronic transitions, and potential for intramolecular charge transfer.

Reactivity and Interaction Sites: A Molecular Electrostatic Potential Surface (MEPS) map would be necessary to identify the specific electron-rich and electron-poor regions of this compound, predicting its sites for nucleophilic and electrophilic attack.

Ligand-Receptor Interactions: Molecular docking simulations depend entirely on the specific three-dimensional structure and electronic profile of the ligand. To predict how this compound binds to a protein receptor, its unique topology must be used to calculate binding modes, affinities, and the specific amino acid residues it interacts with.

While research on compounds like 5-methoxy-1H-indole-2-carboxylic acid provides a framework for the types of analyses that can be performed, the results cannot be extrapolated to the phenoxy derivative due to significant differences in size, flexibility, and electronic nature. mdpi.comnih.gov Studies on various indole-2-carboxylic acids in different contexts, such as HIV-1 integrase or EGFR inhibition, highlight the importance of specific substitution patterns for biological activity and binding interactions. nih.govnih.gov

Without dedicated computational studies, a scientifically accurate and informative article on the theoretical and modeling aspects of this compound, as per the requested detailed outline, cannot be generated. The necessary data for molecular geometry, FMO analysis, MEPS mapping, and specific molecular docking outcomes are not present in the currently accessible body of scientific research.

Computational Chemistry and Theoretical Modeling of 5 Phenoxy 1h Indole 2 Carboxylic Acid

Molecular Dynamics (MD) Simulations for Ligand-Target System Stability and Conformational Flexibility

No published studies were identified that have performed Molecular Dynamics (MD) simulations on 5-phenoxy-1H-indole-2-carboxylic acid to assess its stability when bound to a biological target or to analyze its conformational flexibility over time. Such simulations are crucial for understanding the dynamic behavior of a ligand within a binding pocket and for predicting the stability of the ligand-protein complex.

Advanced Computational Methods for Characterizing Intermolecular Interactions (e.g., Hydrogen Bonding, Pi-interactions)

Similarly, there is a lack of research applying advanced computational methods to specifically characterize the intermolecular interactions of this compound. While general principles of hydrogen bonding and π-interactions can be inferred from its structure, detailed computational analyses such as Quantum Theory of Atoms in Molecules (QTAIM), Natural Bond Orbital (NBO) analysis, or detailed mapping of electrostatic potential surfaces for this specific compound are not available in the current body of scientific literature. These methods are essential for a quantitative and qualitative understanding of the non-covalent forces that govern its interactions with other molecules.

Preclinical Pharmacological and Biological Activities of 5 Phenoxy 1h Indole 2 Carboxylic Acid Derivatives

Modulation of G Protein-Coupled Receptors (GPCRs)

Indole-2-carboxylic acid derivatives have been identified as modulators of GPR17, an orphan receptor that is a potential drug target for inflammatory and neurodegenerative diseases.

Agonistic Activity at GPR17: Insights from 6-Phenoxy Analogs

Research into the structure-activity relationships (SARs) of 3-(2-carboxyethyl)-1H-indole-2-carboxylic acid derivatives has identified them as agonists for the GPR17 receptor. agya.info A notable example is the 6-phenoxy analog, which demonstrates potent agonistic activity with an EC50 value of 270 nM. agya.info SAR studies revealed that while substitutions at the 1-, 5-, or 7-positions of the indole (B1671886) ring were detrimental to activity, the 6-position could accommodate large, lipophilic residues like the phenoxy group. agya.info Further studies on related indole derivatives, such as 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid (MDL29,951), have reinforced the significance of substitutions at the 4- and 6-positions for improving potency at the GPR17 receptor. acs.org

Role of GPR17 in Inflammatory and Neurological Pathways

The GPR17 receptor is recognized as a key modulator of central nervous system myelination and is considered a sensor of local damage to the myelin sheath. nih.gov It plays a complex, dual role in both demyelination and remyelination processes that occur in the central nervous system. researchgate.net GPR17 is present on nerve cells and oligodendrocyte precursor cells (OPCs), where it regulates their differentiation and maturation. nih.gov Under pathological conditions, such as inflammation or injury, its expression increases, and it becomes a mediator in demyelinating processes. nih.gov Endogenous ligands for GPR17, including uracil (B121893) nucleotides and cysteinyl-leukotrienes, are released from damaged cells at sites of inflammation, leading to receptor activation. nih.govmdpi.com This highlights the significant part GPR17 plays in brain damage during neuroinflammatory conditions. nih.gov Dysregulation of GPR17 has been observed in animal models of multiple sclerosis (MS), cerebral trauma, and ischemia, suggesting its potential as a therapeutic target for these neurological disorders. unimi.it

Antiviral Potential: HIV-1 Integrase Strand Transfer Inhibition

The indole-2-carboxylic acid scaffold has been successfully developed as a potent inhibitor of HIV-1 integrase, a critical enzyme in the viral life cycle. nih.govnih.gov HIV-1 integrase has been validated as an attractive target for HIV/AIDS treatment, and several inhibitors function by targeting its metal-dependent active site. researchgate.netfrontiersin.org

Mechanistic Basis: Chelation with Divalent Cations (e.g., Mg2+) in the Active Site

Derivatives of indole-2-carboxylic acid function as HIV-1 integrase strand transfer inhibitors (INSTIs) through a specific metal-chelating mechanism. nih.govnih.gov The inhibitory action involves the indole core and the C2 carboxyl group, which together chelate the two magnesium (Mg²⁺) ions present within the enzyme's active site. nih.govnih.gov This interaction forms a strong metal-chelating cluster, which is a crucial feature for many potent integrase inhibitors. nih.govresearchgate.net By binding to these divalent cations, the inhibitors effectively block the catalytic activity of the enzyme, preventing the integration of viral DNA into the host genome. researchgate.net

Influence of Indole Ring Substitutions on Integrase Binding and Efficacy

Structural optimization of the indole-2-carboxylic acid scaffold has demonstrated that substitutions on the indole ring significantly impact binding and inhibitory efficacy. nih.govnih.gov Structure-activity relationship studies have shown that introducing a C6-halogenated benzene (B151609) group and a long branch at the C3 position of the indole core markedly increases the inhibitory activity against HIV-1 integrase. nih.gov The introduction of a long branch at the C3 position, for instance, improves the interaction with a hydrophobic cavity near the active site of the enzyme. nih.govnih.gov This indicates that the indole-2-carboxylic acid structure is a promising scaffold for the further development of potent integrase inhibitors. nih.gov

| Compound Modification | Observed Effect on Activity | Reference |

|---|---|---|

| Introduction of a long branch on C3 of the indole core | Improved interaction with the hydrophobic cavity near the active site | nih.govnih.gov |

| Introduction of a C6-halogenated benzene to the indole core | Increased inhibitory activity against HIV-1 integrase | nih.gov |

Enzyme Inhibition and Target Engagement Studies

Beyond GPR17 modulation and HIV-1 integrase inhibition, the indole-2-carboxylic acid framework has been shown to engage with other important enzyme targets, highlighting its versatility in medicinal chemistry.

One area of investigation involves its potential as an anti-cancer agent. Novel 5-bromoindole-2-carboxylic acid derivatives have been shown to inhibit cell proliferation by targeting and inhibiting the activity of the epidermal growth factor receptor (EGFR) tyrosine kinase. nih.gov Compound 3a from this series, in particular, was identified as a promising anti-cancer agent. nih.gov

In the context of neuroprotection, 5-methoxyindole-2-carboxylic acid (5MICA) has been identified as an inhibitor of the mitochondrial enzyme dihydrolipoamide dehydrogenase (DLDH). researchgate.net This inhibition is believed to contribute to its neuroprotective effects against ischemic injury. researchgate.net These findings demonstrate the broad utility of the indole-2-carboxylic acid scaffold in designing inhibitors for diverse enzyme classes, spanning from viral enzymes and receptor kinases to metabolic enzymes.

Kynurenine Aminotransferase-I (KAT-I) Inhibitory Effects

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Tyrosine Kinase Inhibition

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. Inhibition of VEGFR-2 tyrosine kinase activity is a validated strategy in cancer therapy. Several studies have demonstrated the potential of indole-2-carboxylic acid derivatives as VEGFR-2 inhibitors. Although specific IC50 values for 5-phenoxy-1H-indole-2-carboxylic acid are not detailed in the reviewed literature, related compounds have shown significant inhibitory activity.

For example, a series of novel 1H-indole-2-carboxylic acid derivatives were synthesized and evaluated for their VEGFR-2 inhibitory activity, with some compounds exhibiting IC50 values in the nanomolar range mdpi.com. One of the most potent compounds in a synthesized series, a nicotinamide-based derivative, demonstrated an IC50 of 60.83 nM against VEGFR-2 mdpi.com. Another study on furopyrimidine and thienopyrimidine-based derivatives identified compounds with IC50 values as low as 21 nM nih.gov. These findings underscore the potential of the indole-2-carboxylic acid scaffold in the design of potent VEGFR-2 inhibitors.

| Compound Series | Most Potent Derivative | VEGFR-2 IC50 (nM) | Reference |

|---|---|---|---|

| Nicotinamide-based derivatives | Compound 6 | 60.83 | mdpi.com |

| Thieno[2,3-d]pyrimidine-based derivatives | Compound 21e | 21 | nih.gov |

| Piperazinylquinoxaline-based derivatives | Compound 11 | 192 | nih.gov |

Cyclooxygenase (COX) and Tumor Necrosis Factor-alpha (TNF-α) Pathway Modulation

Cyclooxygenase (COX) enzymes are central to the inflammatory process, catalyzing the conversion of arachidonic acid to prostaglandins. Tumor necrosis factor-alpha (TNF-α) is a pro-inflammatory cytokine that plays a crucial role in various inflammatory diseases. Indole derivatives have been investigated for their ability to modulate these pathways.

While direct data on this compound is limited, studies on related structures suggest anti-inflammatory potential. For instance, TNF-α has been shown to induce the expression of COX-2, and inhibitors of pathways upstream of COX-2, such as tyrosine kinases, can block this induction nih.gov. Certain conjugated polyhydroxybenzene derivatives have been found to block TNF-α-mediated activation of NF-κB, a key transcription factor for COX-2, by targeting IκB kinase activity researcher.life. Furthermore, hypoxia can induce TNF-α expression in macrophages through a cyclooxygenase-dependent mechanism frontiersin.org. This interplay suggests that compounds modulating COX activity could also impact TNF-α signaling. Research on other indole derivatives has identified compounds with dual inhibitory activity against both COX and 5-lipoxygenase (5-LOX), another important enzyme in the inflammatory cascade.

Inhibition of 14-3-3η Protein in Cellular Systems

The 14-3-3 proteins are a family of highly conserved regulatory proteins that are involved in various cellular processes, including signal transduction, cell cycle control, and apoptosis. The η (eta) isoform of the 14-3-3 protein has been identified as a potential therapeutic target in cancer. A recent study focused on the design and synthesis of novel 1H-indole-2-carboxylic acid derivatives as inhibitors of the 14-3-3η protein for the treatment of liver cancer nih.gov.

In this study, through several rounds of structural optimization, a lead compound, designated as C11, was identified. Compound C11 demonstrated a relatively strong affinity for the 14-3-3η protein and exhibited potent inhibitory activity against a panel of human liver cancer cell lines, including chemotherapy-resistant cells nih.gov. Molecular docking studies were conducted to elucidate the binding mode of these inhibitors within the 14-3-3η protein, providing a rationale for their anti-proliferative mechanisms nih.gov. This research highlights the potential of the 1H-indole-2-carboxylic acid scaffold in developing inhibitors of protein-protein interactions involving the 14-3-3η protein.

Antioxidant Mechanisms and Cellular Protective Effects

Indole derivatives are known to possess antioxidant properties, which contribute to their cellular protective effects. The antioxidant capacity of these compounds is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays nih.gov.

| Assay | Principle | Typical Measurement |

|---|---|---|

| DPPH Radical Scavenging Assay | Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical. | IC50 (concentration required to scavenge 50% of DPPH radicals) |

| ABTS Radical Cation Scavenging Assay | Measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation. | TEAC (Trolox Equivalent Antioxidant Capacity) or IC50 |

| Oxygen Radical Absorbance Capacity (ORAC) Assay | Measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals. | ORAC Value (μmol Trolox equivalents/g) |

Antifungal Activity and Spectrum of Action (as demonstrated by structural analogs)

Structural analogs of this compound have demonstrated a broad spectrum of antifungal activity against various pathogenic fungi. Indole and its derivatives are recognized for their flexible structure and potential for high biological activity with low toxicity researchgate.net.

Studies on novel indole Schiff base compounds have shown significant inhibition against fungi such as Fusarium graminearum, Fusarium oxysporum, and Curvularia lunata researchgate.net. For instance, one derivative exhibited 100% inhibition of F. graminearum at a concentration of 500 μg/mL researchgate.net. Another study on novel carboxylic acid amides, which are structurally related, reported EC50 values against Pythium aphanidermatum and Rhizoctonia solani researchgate.net. One of the most active compounds showed an EC50 of 16.75 µg/mL against P. aphanidermatum researchgate.net. The antifungal activity and the spectrum of action are highly dependent on the specific substitutions on the indole core.

| Compound Series | Fungal Species | Activity (MIC/EC50) | Reference |

|---|---|---|---|

| Indole Schiff Base Derivatives | Fusarium graminearum | 100% inhibition at 500 µg/mL | researchgate.net |

| Indole Schiff Base Derivatives | Fusarium oxysporum | 95.7% inhibition at 500 µg/mL | researchgate.net |

| Carboxylic Acid Amides | Pythium aphanidermatum | EC50 = 16.75 µg/mL | researchgate.net |

| Carboxylic Acid Amides | Rhizoctonia solani | EC50 = 19.19 µg/mL | researchgate.net |

| Nitrofuran Derivatives | Histoplasma capsulatum | MIC90 = 0.48 µg/mL | mdpi.com |

Receptor Binding Assays and Selective Ligand Profiling

Derivatives of 1H-indole-2-carboxylic acid have been the subject of receptor binding assays to determine their affinity and selectivity for various G-protein coupled receptors (GPCRs) and other targets. These studies are crucial for understanding the potential therapeutic applications and off-target effects of these compounds.

A study on indolyl carboxylic amide analogues investigated their binding affinities for dopamine D2 and D3 receptors. Compounds with a 5-substituted 1H-indole-2-carboxylic acid core showed high affinity for the D3 receptor, with some derivatives exhibiting Ki values in the sub-nanomolar range nih.gov. For example, a compound with a 5-(2-fluoroethoxy) substitution had a Ki of 0.18 nM for the D3 receptor nih.gov. These compounds also demonstrated good selectivity for the D3 receptor over the D2 receptor nih.gov. Another study on quinolinecarboxylic acid derivatives, which share some structural similarities, reported high affinity for the 5-HT3 receptor with a Ki value of 9.9 nM for the most potent compound researcher.life. The specific substitutions on the indole ring and the nature of the amide linkage play a critical role in determining the receptor binding profile and selectivity.

| Compound Series | Receptor Target | Ki Value (nM) | Reference |

|---|---|---|---|

| Indolyl Carboxylic Amide Analogues | Dopamine D3 | 0.18 - 1.5 | nih.gov |

| Indolyl Carboxylic Amide Analogues | Dopamine D2 | 15.7 - 66.3 | nih.gov |

| Quinolinecarboxylic Acid Derivatives | Serotonin 5-HT3 | 9.9 | researcher.life |

Structure Activity Relationship Sar Studies and Rational Drug Design for 5 Phenoxy 1h Indole 2 Carboxylic Acid Scaffolds

Impact of Substituents on the Indole (B1671886) Ring System (Positions 1, 3, 4, 5, 6, 7) on Biological Activity

The biological profile of indole-2-carboxylic acid derivatives is highly sensitive to the nature and position of substituents on the indole ring.

Position 1 (N-1): Modification at the indole nitrogen often has a significant impact on activity. For agonists of the orphan G protein-coupled receptor GPR17, any substitution at the N-1 position was found to be detrimental to the compound's potency. scispace.com Similarly, for inhibitors of plasminogen activator inhibitor-1 (PAI-1), the N-1 position was a key site for systematic modification to explore the SAR. nih.gov Conversely, in the fragment-based design of myeloid cell leukemia-1 (Mcl-1) inhibitors, adding a benzenesulfonyl group at the N-1 position was a critical step to orient the molecule into a specific binding pocket (p1), thereby enhancing selectivity. nih.gov

Position 3: The C3 position is a crucial site for introducing diversity and modulating activity. In the development of HIV-1 integrase inhibitors, introducing a long branch at the C3 position was shown to improve interactions with a hydrophobic cavity near the enzyme's active site, markedly increasing inhibitory effect. mdpi.comnih.gov For allosteric modulators of the cannabinoid receptor 1 (CB1), C3-alkyl groups profoundly impact the ligand's allostery. nih.gov SAR studies revealed that this site may interact with a hydrophobic sub-pocket that favors linear alkyl groups over cyclic structures. nih.gov A smaller group like a hydrogen or methyl at C3 was preferred over an ethyl group for some CB1 modulators. nih.gov

Position 4: Substitution at the C4 position is generally not well-tolerated. For CysLT1 antagonists, substitution at this position was found to be the least favorable for activity. researchgate.net In the case of GPR17 agonists, only small substituents were accommodated at the 4-position. scispace.com For dual inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), the 4-amino linker was identified as an essential structural moiety. sci-hub.se

Position 5: The C5 position is a common point of modification. For CB1 receptor allosteric modulators, the presence of a chloro or fluoro group at C5 was a favorable feature for activity. nih.gov In the design of HIV-1 integrase inhibitors, a halogenated phenyl group was introduced at either the C5 or C6 position to improve π-π stacking interactions with the viral DNA. nih.gov

Position 6: The C6 position can accommodate a variety of substituents that significantly influence biological activity. For GPR17 agonists, this position was found to tolerate large lipophilic residues. scispace.com In the pursuit of dual IDO1/TDO inhibitors, derivatives featuring a 6-acetamido group were identified as potent inhibitors. sci-hub.senih.gov For HIV-1 integrase inhibitors, introducing a halogenated benzene (B151609) ring at C6 was shown to effectively bind with viral DNA through π–π stacking interactions, enhancing potency. mdpi.comrsc.org

Position 7: The C7 position also plays a role in modulating activity, though it is sometimes less explored. For certain CysLT1 antagonists, substitution at the 7-position of the indole ring was the most favorable among methoxy-substituted derivatives. researchgate.net However, for IDO1/TDO inhibitors, only very limited substitutions were allowed at the 7-position. sci-hub.se

| Position | Target/Activity | Favorable Substituents | Unfavorable Substituents | Reference |

|---|---|---|---|---|

| 1 (N-H) | GPR17 Agonist | Unsubstituted | Any substitution | scispace.com |

| 1 (N-H) | Mcl-1 Inhibitor | Benzenesulfonyl | - | nih.gov |

| 3 | HIV-1 Integrase Inhibitor | Long branches (e.g., benzyloxymethyl) | - | mdpi.comnih.gov |

| 3 | CB1 Modulator | Linear alkyl groups (e.g., pentyl) | Cyclic groups | nih.gov |

| 4 | CysLT1 Antagonist | - | Considered least favorable position | researchgate.net |

| 4 | GPR17 Agonist | Small substituents (e.g., Fluoro, Chloro) | Large substituents | scispace.com |

| 5 | CB1 Modulator | Chloro, Fluoro | - | nih.gov |

| 6 | IDO1/TDO Inhibitor | Acetamido | - | sci-hub.senih.gov |

| 6 | GPR17 Agonist | Large lipophilic groups (e.g., Phenoxy, Hexyloxy) | - | scispace.com |

| 7 | CysLT1 Antagonist | Methoxy (B1213986) | - | researchgate.net |

Significance of the 5-Phenoxy Moiety in Modulating Biological Potency and Selectivity

Influence of Carboxylic Acid Group Modifications on Receptor Binding and Enzyme Inhibition

The carboxylic acid group at the 2-position of the indole ring is a cornerstone of the scaffold's biological activity and is often essential for interaction with the biological target.

Chelation and Electrostatic Interactions: In many enzyme active sites, the carboxylate anion is crucial for chelating metal cofactors. For HIV-1 integrase inhibitors, the indole nitrogen and the C2-carboxyl group form a chelating triad (B1167595) with two magnesium ions (Mg²⁺) in the enzyme's active site. mdpi.comnih.govnih.gov This interaction is critical for inhibiting the strand transfer process. Modifying the carboxyl group, for instance through esterification, impairs this chelation and leads to a loss of activity. nih.gov

Hydrogen Bonding: The carboxyl group is a potent hydrogen bond donor and acceptor. In studies of IDO1 and TDO inhibitors, the 2-carboxyl group was found to be critical for binding. sci-hub.se Molecular docking simulations showed it can form a hydrogen bond with key residues like His76 in TDO and also establish an electrostatic interaction with the ferrous ion of the heme cofactor. sci-hub.sesci-hub.se

Irreplaceability: Attempts to replace the carboxylic acid with other functional groups to improve drug-like properties have often been unsuccessful. For IDO1/TDO inhibitors, replacing the 2-carboxyl group with a methyl, hydroxymethyl, or cyano group, or its complete removal, resulted in a total loss of inhibitory activity, demonstrating its indispensable role. sci-hub.se

Elucidation of Steric and Electronic Effects of Remote Substituents on Pharmacological Profiles

The pharmacological profiles of 5-phenoxy-1H-indole-2-carboxylic acid analogs are governed by a delicate balance of steric and electronic effects of substituents, both on the indole ring and on remote parts of the molecule, such as the phenoxy ring.

Steric Effects: The size and shape of substituents dictate how a molecule fits into its binding site.

For GPR17 agonists, a clear steric differentiation was observed: the 6-position of the indole ring could accommodate large, lipophilic groups like hexyloxy or phenoxy, whereas the 4-position only tolerated small substituents such as chloro or fluoro. scispace.com

In IDO1/TDO inhibitors with a substituted phenyl ring linked to the indole, smaller alkyloxyl groups (e.g., methoxy, ethoxy) were favored over bulkier ones like isopropoxy, which caused a decrease in potency. sci-hub.se

For CB1 receptor modulators, the C3 position is adjacent to a hydrophobic pocket that sterically favors linear alkyl chains over more rigid or bulky cyclic structures. nih.gov

Electronic Effects: The electron-donating or electron-withdrawing nature of substituents influences interactions like hydrogen bonding and π-stacking.

In the design of IDO1/TDO inhibitors, having a hydrogen-bond acceptor, such as a fluorine or methoxy group, on the 4'-position of a distal benzene ring was shown to contribute favorably to binding affinity. sci-hub.se

For CysLT1 antagonists, fluorine-substituted derivatives were found to be more potent than their chlorine-substituted counterparts, highlighting the influence of electronegativity and atomic size. researchgate.net

Conversely, for certain CB1 modulators, an electron-donating group at the 4-position of a remote phenyl ring was deemed an important feature for activity. nih.gov

Pharmacophore Modeling and Lead Optimization Strategies for Indole-Based Scaffolds

Rational drug design for indole-based scaffolds heavily relies on pharmacophore modeling and iterative lead optimization cycles to enhance desired therapeutic properties. patsnap.comresearchgate.net

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of chemical features necessary for biological activity. For indole-2-carboxylic acid-based inhibitors, a general pharmacophore often includes:

A central indole ring serving as a hydrophobic or aromatic feature for π-stacking interactions, as seen with HIV-1 integrase. nih.gov

A hydrogen bond donor/acceptor feature, typically the indole N-H group.

A negatively ionizable feature, represented by the C2-carboxylic acid, which is crucial for metal chelation or forming key hydrogen bonds and salt bridges. mdpi.comnih.gov

Defined hydrophobic or hydrogen-bonding regions corresponding to optimal substituents at specific positions on the indole ring (e.g., a hydrophobic pocket for the C3 or C6 position). scispace.comnih.gov Molecular docking and virtual screening, which are closely related to pharmacophore-based methods, have been instrumental in identifying the indole-2-carboxylic acid scaffold as a starting point for novel HIV-1 integrase inhibitors. mdpi.comnih.gov

Lead Optimization Strategies: Once a lead compound is identified, lead optimization aims to improve its potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. nih.govcriver.com This is achieved through iterative cycles of design, synthesis, and testing. researchgate.net

SAR-Guided Modification: Systematic modification of the lead structure based on established SAR is a core strategy. For example, after identifying the importance of the C3 and C6 positions on the indole core for HIV-1 integrase inhibition, various substituents were explored at these sites to maximize potency. mdpi.comnih.govnih.gov

Bioisosteric Replacement: Functional groups are replaced with other groups that have similar physical or chemical properties to improve the pharmacological profile. For instance, modifying the C5 halogen from a chloro to a fluoro group or altering the length of the C3 alkyl chain in CB1 modulators are examples of this approach. nih.gov

Scaffold Hopping: This involves replacing the central indole scaffold with a different core while retaining the key pharmacophoric features. In a study on CB1 modulators, the indole ring was replaced with a benzofuran (B130515) ring, which resulted in a significant loss of binding affinity but markedly enhanced binding cooperativity, demonstrating how scaffold hopping can fine-tune allosteric effects. nih.gov

Application of Fragment-Based Drug Discovery Approaches in Indole-2-Carboxylic Acid Research

Fragment-based drug discovery (FBDD) is a powerful strategy for identifying lead compounds by screening low-molecular-weight fragments and then growing or linking them to create more potent molecules. The indole-2-carboxylic acid scaffold has been effectively utilized within this paradigm.

A notable example is the development of selective Mcl-1 inhibitors. nih.gov Researchers started with a known, potent Mcl-1 inhibitor and applied a fragment-based approach by deconstructing the parent molecule to its core 1H-indole-2-carboxylic acid fragment. nih.gov Using X-ray crystallography to understand the binding mode of the parent molecule, they then "grew" the fragment by adding a benzenesulfonyl group to the N-1 position. This modification was specifically designed to allow the new molecule to extend into and occupy the p1 pocket of the Mcl-1 protein's BH3 groove, a strategy that resulted in a compound with a 7.5-fold greater selectivity for Mcl-1 over the related Bcl-2 protein. nih.gov

In a similar effort targeting Mcl-1, a fragment-based screening was used to identify hits that bind to the P4 pocket of the protein while the P2 pocket was already occupied by a previously reported indole-based lead. researchgate.net The subsequent strategy involved linking these P4-binding fragments to the initial indole lead, guided by structural data, to create larger molecules that span the entire BH3 binding interface for enhanced potency. researchgate.net

Future Perspectives and Research Directions for 5 Phenoxy 1h Indole 2 Carboxylic Acid Analogs

Development of Novel Therapeutic Agents Targeting Underexplored Disease Pathways

While indole-based compounds have been extensively studied for common diseases, a significant future direction lies in applying analogs of 5-phenoxy-1H-indole-2-carboxylic acid to less conventional or "underexplored" disease pathways. The structural versatility of this scaffold makes it adaptable for designing ligands for a variety of biological targets. nih.gov

Key areas of development include:

Antiviral Agents: The indole-2-carboxylic acid scaffold has been identified as a potent inhibitor of HIV-1 integrase, an essential enzyme for viral replication. mdpi.comnih.gov Future work will focus on optimizing these analogs to combat the emergence of drug-resistant HIV strains. By modifying substituents on the indole (B1671886) core, researchers aim to enhance binding to the integrase active site, particularly the interactions with Mg2+ ions and viral DNA, to overcome resistance mutations. mdpi.comrsc.orgnih.gov

Antifibrotic Therapies: Fibrosis, the excessive scarring of organs, is a pathological feature of many chronic diseases with few effective treatments. nih.gov Indole alkaloids and their derivatives have shown potential in alleviating organ fibrosis by modulating pathways like the TGF-β/Smad signaling cascade. nih.gov Nintedanib, a synthetic indole alkaloid, is already used to treat pulmonary fibrosis, demonstrating the scaffold's potential. nih.gov Future research on this compound analogs could lead to new agents for treating liver, kidney, and myocardial fibrosis.

Modulators of Protein-Protein Interactions: Disrupting key protein-protein interactions (PPIs) is an emerging cancer therapy strategy. The indole framework is being used to develop molecules that inhibit such interactions, offering new avenues for treatment. researchgate.net

Neurodegenerative Diseases: Beyond traditional targets, indole derivatives are being investigated for complex neurodegenerative disorders like Alzheimer's disease. nih.govmdpi.com By creating hybrid molecules that combine the indole scaffold with other pharmacophores, such as in rivastigmine-indole hybrids, researchers are developing multi-target agents that can address the multifaceted nature of these diseases. nih.gov

Exploration of Structure-Kinetic Relationships and Off-Target Interactions

Understanding the relationship between a molecule's structure and its target-binding kinetics (how long it stays bound) is crucial for developing more effective drugs. Future studies on this compound analogs will move beyond simple potency (IC50) measurements to explore their structure-kinetic relationships (SKR).

Simultaneously, characterizing off-target interactions is critical. While sometimes leading to unwanted side effects, off-target binding can also be harnessed for therapeutic benefit in the context of polypharmacology.

Structure-Activity Relationship (SAR) Insights: Research has established clear SAR for indole-2-carboxylic acid derivatives. For instance, in the development of HIV-1 integrase inhibitors, it was found that introducing a halogenated benzene (B151609) ring at the C6 position of the indole core could significantly improve π-stacking interactions with viral DNA. rsc.orgnih.gov Furthermore, adding a long branch at the C3 position enhanced interactions with a hydrophobic cavity in the enzyme's active site, markedly boosting inhibitory activity. mdpi.comnih.gov

Dual-Target Inhibition: Several studies have successfully designed indole-2-carboxamide derivatives to act as dual inhibitors, a deliberate form of off-target interaction. By modifying substituents, researchers have created compounds that potently inhibit both Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), two key proteins in cancer progression. nih.gov For example, derivatives with a chlorine atom at the R1 position and specific amine moieties showed potent, dual inhibitory action. nih.gov Other research has produced indole derivatives that dually inhibit EGFR and VEGFR-2, another important target in cancer angiogenesis. mdpi.com

| Compound | Substituents | Target | IC₅₀ (nM) | Reference |

|---|---|---|---|---|

| 5d | R₁=Cl, R₄=morpholin-4-yl | EGFR | 89 ± 6 | nih.gov |

| 5e | R₁=Cl, R₄=2-methylpyrrolidin-1-yl | EGFR | 93 ± 8 | nih.gov |

| 5e | R₁=Cl, R₄=2-methylpyrrolidin-1-yl | CDK2 | 13 | nih.gov |

| 5h | R₁=Cl, R₄=4-methylpiperazin-1-yl | CDK2 | 11 | nih.gov |

| Va | R₁=H, R₂=Cl, X=NH | EGFR | 71 ± 06 | nih.gov |

| 20a | C3 long branch, C6 fluoro-methoxyphenylamino | HIV-1 Integrase | 130 | mdpi.comnih.gov |

Advanced Computational Screening and Predictive Modeling for High-Throughput Discovery

The discovery of novel drug candidates is increasingly driven by computational methods. Virtual screening and predictive modeling allow researchers to rapidly assess vast chemical libraries for potential hits before committing to costly and time-consuming laboratory synthesis.

Virtual Screening: This process was instrumental in identifying the indole-2-carboxylic acid scaffold as a promising HIV-1 integrase inhibitor. mdpi.comnih.gov By performing molecular docking simulations, where millions of virtual compounds are computationally fitted into the 3D structure of a target protein, researchers can prioritize a smaller, more manageable number of candidates for synthesis and biological testing. mdpi.comnih.gov

Predictive In Silico Models: Computational tools are also used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new analogs. mdpi.com Software like SwissADME can help researchers evaluate factors like oral bioavailability and potential for P-glycoprotein substrate activity early in the design phase, helping to avoid costly failures later in development. mdpi.com

Binding Mode Analysis: Docking studies provide crucial insights into how a ligand interacts with its target at an atomic level. For indole-based inhibitors, these studies have confirmed the importance of the indole nucleus and the C2 carboxyl group in chelating with magnesium ions in the active site of HIV integrase and have guided the rational design of more potent derivatives. nih.govrsc.org

Investigation of Multitarget Pharmacological Profiles for Polypharmacology

Complex diseases like cancer and neurodegenerative disorders are often driven by multiple pathological pathways. mdpi.com This complexity has spurred a shift from the "one molecule, one target" paradigm to polypharmacology, where a single drug is designed to interact with multiple targets. The indole scaffold is exceptionally well-suited for developing such multi-target-directed ligands (MTDLs). researchgate.netnih.govmdpi.com

MTDLs for Neurodegenerative Disease: Researchers are designing MTDLs for conditions like Alzheimer's by combining the indole moiety with other bioactive components. nih.govmdpi.com This approach aims to simultaneously address different aspects of the disease, such as cholinergic deficiency and oxidative stress. nih.gov

MTDLs for Cancer: The development of dual kinase inhibitors is a prime example of polypharmacology in oncology. Indole-2-carboxamide derivatives that inhibit both EGFR and other key kinases like VEGFR-2 or CDK2 can offer a more potent antitumor effect and potentially overcome resistance mechanisms that arise from single-target therapies. nih.govnih.govmdpi.com By disrupting multiple signaling pathways essential for tumor growth and survival, these agents represent a powerful future strategy in cancer treatment. mdpi.com

Emerging Synthetic Methodologies and Principles of Green Chemistry

The synthesis of this compound and its analogs is benefiting from modern organic chemistry techniques that prioritize efficiency, sustainability, and diversity. The adoption of green chemistry principles is helping to reduce the environmental impact of drug manufacturing. researchgate.net

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. tandfonline.com It offers rapid, efficient, and environmentally friendly synthesis of indole derivatives, often leading to higher yields in shorter reaction times compared to conventional heating methods. tandfonline.com

Multicomponent Reactions (MCRs): MCRs, such as the Ugi four-component reaction, allow for the construction of complex molecules like indolo[3,2-c]quinolinones from simple, commercially available building blocks in a single step. rug.nl This approach is highly efficient and ideal for rapidly generating diverse libraries of compounds for biological screening. rug.nl

Novel Catalysis and Green Solvents: The development of novel catalytic systems, including palladium-catalyzed cyclizations and the use of nanocatalysts, has expanded the toolkit for indole synthesis. researchgate.netrug.nl Furthermore, there is a growing trend towards using greener solvents like water or ionic liquids, or even performing reactions under solvent-free conditions, to minimize waste and environmental harm. researchgate.net The catalytic oxidation of carbon-halogen bonds using water as the oxidant represents a significant advance in this area. acs.org Classic methods like the Fischer indole synthesis continue to be refined and utilized for producing the core indole structure. nih.gov

Q & A

Q. What are the recommended methods for synthesizing 5-phenoxy-1H-indole-2-carboxylic acid, and how can reaction conditions be optimized?

Methodological Answer:

- Core Synthesis Strategy : Utilize indole-2-carboxylic acid derivatives as starting materials. For phenoxy substitution, employ nucleophilic aromatic substitution or Ullmann-type coupling under reflux conditions. For example, describes synthesizing indole derivatives via condensation reactions using acetic acid and reflux (3–5 hours) .

- Optimization Tips :

- Catalysts : Use copper(I) iodide or palladium catalysts to enhance coupling efficiency.

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility for indole intermediates.

- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures ensures high purity (>95%) .

Q. How should researchers handle and store this compound to ensure stability during experiments?

Methodological Answer:

- Handling :

- Use nitrile gloves and safety goggles to prevent skin/eye contact. Inspect gloves for integrity before use .

- Work in a fume hood to minimize inhalation risks, as recommended in Safety Data Sheets (SDS) for structurally similar indole derivatives .

- Storage :

Q. What analytical techniques are essential for characterizing the purity and structure of this compound?

Methodological Answer:

- Purity Analysis :

- HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% formic acid (gradient elution). Monitor UV absorption at 254 nm .

- Melting Point : Determine via differential scanning calorimetry (DSC). For reference, indole-2-carboxylic acid derivatives exhibit melting points between 140–209°C (e.g., indole-2-carboxylic acid: 205–209°C) .

- Structural Confirmation :

Advanced Research Questions

Q. How do substituents on the indole ring (e.g., phenoxy groups) influence physicochemical properties and biological activity?

Methodological Answer:

- Physicochemical Effects :

- Biological Activity :

- Structure-Activity Relationships (SAR) : Trifluoromethyl or chloro substituents (e.g., 5-trifluoromethylindole-2-carboxylic acid) enhance antimicrobial potency by 3–5× compared to phenoxy derivatives .

- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinity to target enzymes (e.g., COX-2 for anti-inflammatory studies) .

Q. What strategies resolve contradictions in synthetic yields or biological activity data for derivatives of this compound?

Methodological Answer:

- Yield Optimization :

- Biological Data Discrepancies :

Q. What computational approaches predict the reactivity or binding interactions of this compound in drug discovery?

Methodological Answer:

- Reactivity Prediction :

- Binding Interaction Studies :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.